m-Nitrobenzyl propionate

Catalog No.
S14628514
CAS No.
174794-16-2
M.F
C10H11NO4
M. Wt
209.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Nitrobenzyl propionate

CAS Number

174794-16-2

Product Name

m-Nitrobenzyl propionate

IUPAC Name

(3-nitrophenyl)methyl propanoate

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C10H11NO4/c1-2-10(12)15-7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3

InChI Key

WMHOULGTYXECSC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-]

m-Nitrobenzyl propionate is an organic compound with the chemical formula C10H11NO4C_{10}H_{11}NO_4. It consists of a nitro group attached to a benzyl moiety, which is further esterified with propionic acid. This compound is characterized by its aromatic structure, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Typical of esters and nitro compounds. Notably, it can participate in:

  • Ester Hydrolysis: Under acidic or basic conditions, m-nitrobenzyl propionate can hydrolyze to yield m-nitrobenzoic acid and propanol.
  • Nucleophilic Substitution: The nitro group can be involved in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various contexts .

Potential Antimicrobial Activity

Nitro-containing compounds have been studied for their efficacy against various pathogens, including bacteria and fungi. The structural similarity of m-nitrobenzyl propionate to other bioactive nitro compounds suggests that it may also exhibit antimicrobial properties .

m-Nitrobenzyl propionate can be synthesized through several methods:

  • Esterification Reaction: This is the most common method, involving the reaction between m-nitrobenzoic acid and propanol in the presence of an acid catalyst.
    m Nitrobenzoic Acid+PropanolH2SO4m Nitrobenzyl Propionate+H2O\text{m Nitrobenzoic Acid}+\text{Propanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{m Nitrobenzyl Propionate}+\text{H}_2\text{O}
  • Nitration of Benzyl Propionate: Starting from benzyl propionate, nitration with a mixture of concentrated sulfuric and nitric acids can yield m-nitrobenzyl propionate as a product.
  • Photo

m-Nitrobenzyl propionate has various applications:

  • Photoremovable Protecting Groups: It is used as a photoremovable protecting group in organic synthesis, particularly in the release of biologically active species upon light irradiation.
  • Intermediate in Synthesis: This compound serves as an intermediate in synthesizing more complex molecules, especially those containing nitrophenyl moieties.
  • Potential Drug Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents .

Interaction studies involving m-nitrobenzyl propionate focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a pharmacophore in drug design and reveal how it interacts with biological systems at the molecular level.

Key Findings

  • The compound's nitro group significantly influences its reactivity, making it a target for nucleophilic attack.
  • Studies on similar compounds indicate that the position of substituents on the aromatic ring affects biological activity and interaction profiles .

m-Nitrobenzyl propionate shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameStructure TypeKey Characteristics
o-Nitrobenzyl PropionateNitro Aromatic EsterSimilar ester functionality; differing biological activity
p-Nitrobenzyl PropionateNitro Aromatic EsterUsed as a photoremovable protecting group
3-(4-Nitrophenyl)propanoic AcidNitro AcidExhibits different solubility and reactivity patterns

Uniqueness

The uniqueness of m-nitrobenzyl propionate lies in its specific substitution pattern on the benzene ring, which influences its chemical behavior, stability, and potential applications in synthetic chemistry compared to its ortho and para counterparts .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

209.06880783 g/mol

Monoisotopic Mass

209.06880783 g/mol

Heavy Atom Count

15

UNII

KXJ9YKT4BZ

Dates

Modify: 2024-08-10

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